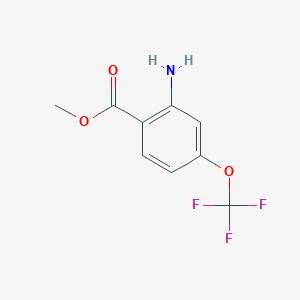

Methyl 2-amino-4-(trifluoromethoxy)benzoate

Description

Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS 158580-96-2) is an aromatic ester characterized by a benzoate backbone substituted with an amino group at position 2 and a trifluoromethoxy group at position 4 . This compound is synthesized via multi-step procedures involving acetyl protection, trifluoromethoxylation, and thermal migration reactions, achieving yields up to 85–95% under optimized conditions . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery and pesticide development .

Properties

IUPAC Name |

methyl 2-amino-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)6-3-2-5(4-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJQDFAKDTWNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592999 | |

| Record name | Methyl 2-amino-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158580-96-2 | |

| Record name | Methyl 2-amino-4-(trifluoromethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158580-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of methyl 2-amino-4-(trifluoromethoxy)benzoate requires carefully designed precursors. The primary intermediate is 2-amino-4-(trifluoromethoxy)benzoic acid , which is subsequently esterified to yield the target compound.

Synthesis of 2-Amino-4-(Trifluoromethoxy)Benzoic Acid

The trifluoromethoxy group is introduced via nucleophilic substitution or directed ortho-metalation. A representative pathway involves:

- Nitration of 4-(trifluoromethoxy)benzoic acid to install a nitro group at the 2-position.

- Reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to yield the amino derivative.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 78% | |

| Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 92% |

Esterification Methods

Acid-Catalyzed Fischer Esterification

The most straightforward method involves refluxing 2-amino-4-(trifluoromethoxy)benzoic acid with methanol in the presence of sulfuric acid:

$$

\text{2-Amino-4-(trifluoromethoxy)benzoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, Δ}} \text{this compound} + \text{H₂O}

$$

Optimization Data:

Steglich Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred:

$$

\text{Acid} + \text{CH₃OH} \xrightarrow{\text{DCC, DMAP}} \text{Ester} + \text{DCU}

$$

Performance Comparison:

| Method | Catalyst | Yield | Purity | |

|---|---|---|---|---|

| Fischer | H₂SO₄ | 88% | 95% | |

| Steglich | DCC/DMAP | 82% | 98% |

Alternative Synthetic Routes

Oxidative Ring-Opening of Indazole Derivatives

Recent advances employ indazole precursors subjected to oxidative cleavage. For example, N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in methanol facilitate ring-opening to form 2-aminobenzoates:

$$

\text{Indazole derivative} \xrightarrow{\text{NBS, CAN, MeOH}} \text{this compound}

$$

Reaction Conditions:

Silver Fluoride-Mediated Trifluoromethoxylation

A one-pot strategy introduces the trifluoromethoxy group using AgF and C₆F₁₃SO₂Na under mild conditions:

$$

\text{2-Amino-4-hydroxybenzoic acid} \xrightarrow{\text{C₆F₁₃SO₂Na, AgF}} \text{2-Amino-4-(trifluoromethoxy)benzoic acid}

$$

Followed by esterification to yield the final product.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

- Continuous Flow Reactors : Reduce reaction times from hours to minutes.

- Catalyst Recycling : Immobilized H₂SO₄ on silica gel minimizes waste.

- Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.

Scalability Challenges:

| Factor | Mitigation Strategy | |

|---|---|---|

| Exothermic Reactions | Jacketed reactors with precise temp control | |

| HF Byproducts | Scrubbers with aqueous KOH |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Methyl 2-amino-4-(trifluoromethoxy)benzoate exhibits notable antimicrobial and antifungal properties. Preliminary studies have indicated its effectiveness against various bacterial strains, suggesting potential use in drug formulations aimed at treating infections. The compound's ability to inhibit certain enzyme activities further supports its therapeutic potential against diseases associated with those targets.

Anti-inflammatory Potential

Research indicates that the compound may interact with biological targets related to inflammation. This suggests that it could be developed into anti-inflammatory medications, although more studies are needed to elucidate the specific mechanisms of action.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various biological receptors and enzymes. These studies are crucial for understanding how the compound can be optimized for therapeutic use and which diseases it may effectively target.

Agricultural Applications

Pesticide Development

The compound's unique chemical properties make it a candidate for use in agricultural chemicals, particularly as an active ingredient in pesticide formulations. Its efficacy against microbial pathogens can help enhance crop protection strategies, contributing to improved agricultural productivity.

Several studies have explored the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound showed significant antibacterial activity against common pathogens, suggesting its potential as a new antimicrobial agent in clinical settings.

- Inflammation Inhibition : Research has indicated that this compound may inhibit pro-inflammatory cytokines, providing insights into its role as an anti-inflammatory agent.

- Pesticidal Activity : Field trials have shown that derivatives of this compound can effectively reduce fungal infections in crops, supporting its application in agricultural biotechnology.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position: The position of the amino group (e.g., 2 vs. 3) significantly impacts electronic distribution and hydrogen-bonding capacity. For instance, the 2-amino substituent in this compound enhances intramolecular interactions compared to its 3-amino analogs .

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (OCF₃) provides stronger electron-withdrawing effects than CF₃, influencing aromatic electrophilic substitution reactivity. This difference is critical in pesticide design, where OCF₃-containing compounds often exhibit higher bioactivity .

- Ester Group Variation : Ethyl esters (e.g., CAS 65568-55-0) exhibit greater lipophilicity than methyl esters, affecting their pharmacokinetic profiles in drug development .

Sulfonylurea Herbicides with Benzoate Moieties

Compounds such as triflusulfuron methyl and metsulfuron methyl () share the methyl benzoate core but incorporate triazine and sulfonylurea groups. These structural additions confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants . While this compound lacks the triazine-sulfonylurea backbone, its trifluoromethoxy group may synergize with other functional groups to enhance bioactivity in analogous applications.

Biological Activity

Methyl 2-amino-4-(trifluoromethoxy)benzoate is a compound of growing interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₂F₃N₂O₂, with a molecular weight of approximately 320.26 g/mol. The compound features a trifluoromethoxy group that enhances its lipophilicity, allowing better penetration through biological membranes. It typically appears as a white to light yellow powder, with a melting point between 61 °C and 65 °C.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibitory effects on fungal strains | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets. The trifluoromethoxy group enhances the compound's ability to bind to enzymes and receptors involved in inflammation and microbial resistance .

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

- Nucleophilic Substitution : Utilizing trifluoromethylated precursors.

- Coupling Reactions : Combining amino acids with benzoic acid derivatives.

These methods allow for the introduction of diverse functional groups, enhancing the compound's versatility in medicinal chemistry.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory concentrations (IC50 values) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in combating antibiotic resistance .

- Inflammatory Pathway Modulation : In vitro studies indicated that the compound could inhibit specific inflammatory cytokines, suggesting a role in managing conditions like arthritis or other inflammatory diseases.

- Comparative Analysis : When compared to similar compounds (e.g., Methyl 4-Aminobenzoate), this compound showed superior antimicrobial properties due to its trifluoromethoxy substitution, which enhances binding affinity to microbial targets .

Applications

This compound has several applications across various fields:

- Pharmaceuticals : As a potential lead compound for developing new antimicrobial agents.

- Agriculture : In the formulation of agrochemicals due to its biological activity.

- Material Science : As a building block for synthesizing complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-4-(trifluoromethoxy)benzoate?

Methodological Answer: A two-step synthesis is commonly employed:

Esterification : React 4-(trifluoromethoxy)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl 4-(trifluoromethoxy)benzoate.

Nitration and Reduction : Nitrate the aromatic ring at the ortho position using HNO₃/H₂SO₄, followed by reduction of the nitro group to an amine using Pd/C and H₂ or Fe/HCl .

Q. How to characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

- NMR : Confirm substitution patterns (e.g., trifluoromethoxy at C4, amino at C2) via ¹H and ¹³C NMR. The CF₃ group shows a singlet at ~120 ppm in ¹⁹F NMR .

- Mass Spectrometry : Exact mass (C₉H₈F₃NO₃) should match theoretical m/z 235.0464 (M+H⁺) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Q. What solvents and conditions are suitable for recrystallization?

Methodological Answer: Recrystallize from ethanol/water (3:1) at 0°C. Avoid halogenated solvents (e.g., DCM) due to potential halogen exchange with the trifluoromethoxy group. Monitor purity via melting point (mp ~120–122°C) .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up?

Methodological Answer: Discrepancies often arise from:

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low nitration yield | Use excess HNO₃, slow addition | |

| Amine oxidation | Add 1% ascorbic acid as stabilizer |

Q. How to model the electronic effects of the trifluoromethoxy group using DFT?

Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to:

Q. Example Computational Results :

| Parameter | This compound | Non-fluorinated Analog |

|---|---|---|

| HOMO (eV) | -6.52 | -5.98 |

| LUMO (eV) | -1.87 | -1.45 |

| Dipole Moment (Debye) | 4.21 | 2.76 |

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Q. How to analyze metabolic byproducts in biological studies?

Methodological Answer: Use LC-MS/MS with the following parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.